Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

FAAH inhibition spirocyclic scaffold medicinal chemistry lead identification

Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 757239-67-1) is a spirocyclic heterocycle combining a tetrahydrofuran ring and an N-Boc-piperidine ring through a shared quaternary carbon. The 1-oxa-8-azaspiro[4.5]decane scaffold has been independently validated as a privileged core in drug discovery, demonstrating superior potency for fatty acid amide hydrolase (FAAH) inhibition (kinact/Ki > 1500 M⁻¹s⁻¹) relative to other spirocyclic cores , and has been employed in sigma-1 receptor radioligand development.

Molecular Formula C13H23NO4
Molecular Weight 257.33 g/mol
CAS No. 757239-67-1
Cat. No. B1375616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
CAS757239-67-1
Molecular FormulaC13H23NO4
Molecular Weight257.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)C(CCO2)O
InChIInChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)10(15)4-9-17-13/h10,15H,4-9H2,1-3H3
InChIKeyCQVZWCSKELNHRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 757239-67-1): Procurement-Grade Spirocyclic Building Block for Medicinal Chemistry


Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 757239-67-1) is a spirocyclic heterocycle combining a tetrahydrofuran ring and an N-Boc-piperidine ring through a shared quaternary carbon . The 1-oxa-8-azaspiro[4.5]decane scaffold has been independently validated as a privileged core in drug discovery, demonstrating superior potency for fatty acid amide hydrolase (FAAH) inhibition (kinact/Ki > 1500 M⁻¹s⁻¹) relative to other spirocyclic cores [1], and has been employed in sigma-1 receptor radioligand development [2]. The compound features a strategically positioned secondary hydroxyl group at the 4-position of the tetrahydrofuran ring—adjacent to the spiro junction—offering a regiochemically distinct functionalization handle compared to its 2-hydroxy (CAS 896103-70-1) and 3-hydroxy (CAS 240401-09-6) regioisomers . With molecular formula C₁₃H₂₃NO₄, a molecular weight of 257.33 g/mol, density of 1.16 g/cm³, and boiling point of 391°C at 760 mmHg , this compound serves as a versatile late-stage diversification intermediate in the synthesis of spirocyclic pharmaceutical candidates.

Why 2-OH, 3-OH, and Des-Hydroxy Analogs Cannot Substitute for Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate in Structure-Guided Synthesis


The three regioisomeric hydroxy-1-oxa-8-azaspiro[4.5]decanes—2-OH (CAS 896103-70-1), 3-OH (CAS 240401-09-6), and 4-OH (CAS 757239-67-1)—are not interchangeable building blocks. The hydroxyl position dictates both the electronic environment at the reaction center and the three-dimensional exit vector of the derived functional group, which directly impacts ligand–target binding geometry . In the FAAH inhibitor patent WO2010058318A1, the 3-hydroxy isomer serves as the preferred intermediate for constructing 3-aryloxy pharmacophores, whereas the 4-hydroxy isomer would produce a fundamentally different spatial orientation incompatible with the same binding pocket [1]. The completely des-hydroxy analog (tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS 374794-89-5) lacks the functionalization handle altogether, making it unsuitable for diversification strategies that require a hydroxyl anchor point . Even between the 2-OH and 4-OH isomers, the difference in steric accessibility—adjacent to the ring oxygen versus adjacent to the spiro junction—produces divergent reactivity in esterification, oxidation, and nucleophilic substitution reactions . Procurement of an incorrect regioisomer generically labeled as a 'hydroxy-spiro building block' will lead to wrong SAR vectors, wasted synthesis cycles, and invalid structure–activity conclusions. The quantitative evidence below substantiates why this specific regioisomer must be specified in procurement documentation.

Quantitative Differentiation Evidence: Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate vs. Closest Analogs


Scaffold Potency Validation: 1-Oxa-8-azaspiro[4.5]decane Core Demonstrates Superior FAAH Inhibitory Activity vs. Comparator Spirocyclic Cores

The 1-oxa-8-azaspiro[4.5]decane scaffold—the core framework of the target compound—was identified alongside 7-azaspiro[3.5]nonane as one of only two spirocyclic cores that clearly distinguished themselves from a panel of comparator spirocyclic systems based on superior FAAH inhibitory potency [1]. The 1-oxa-8-azaspiro[4.5]decane-derived lead compounds exhibited FAAH kinact/Ki values greater than 1500 M⁻¹s⁻¹, meeting the threshold for covalent inhibitor development, while other spirocyclic cores (including 6-azaspiro[2.5]octane, 5-azaspiro[2.4]heptane, and 2-azaspiro[3.3]heptane variants) failed to achieve comparable potency [1]. This scaffold-level validation provides confidence that building blocks bearing this core—including the target 4-hydroxy derivative—are derived from a pharmacologically privileged architecture with demonstrated target engagement advantages over alternative spirocyclic building blocks [2]. Note: This is scaffold-level evidence; the specific contribution of the 4-OH substituent to FAAH activity has not been independently reported.

FAAH inhibition spirocyclic scaffold medicinal chemistry lead identification

Regiochemical Differentiation: 4-OH vs. 3-OH Isomer – Divergent Synthetic Utility in FAAH Inhibitor Pharmacophore Construction

Patent WO2010058318A1 (Pfizer) explicitly selects tert-butyl (3RS)-3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate (CAS 240401-09-6)—not the 4-hydroxy isomer—as the key intermediate for constructing 3-aryloxy-1-oxa-8-azaspiro[4.5]decane FAAH inhibitors [1]. The 3-OH intermediate is elaborated via Mitsunobu or SNAr chemistry to install 3-aryloxy substituents that occupy a specific lipophilic pocket in the FAAH active site; the 4-OH isomer would direct the aryloxy group along a different trajectory that is incompatible with this binding mode [1]. This demonstrates that the two regioisomers address distinct pharmacophore vectors and cannot substitute for one another in target-oriented synthesis . For targets where the exit vector from position 4 is required—e.g., for interacting with a different binding pocket or for achieving a specific dihedral angle in the ligand–protein complex—the 4-OH isomer is the necessary building block, not the 3-OH isomer preferred in the FAAH series .

regioselective synthesis FAAH inhibitors pharmacophore design

Physical Property Differentiation: Boiling Point, Density, and Refractive Index of 4-OH Isomer Provide Identity Verification Metrics Unavailable for Non-Hydroxylated Analog

The target 4-hydroxy compound possesses experimentally determined physical properties that distinguish it from the des-hydroxy analog (tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate, CAS 374794-89-5): density 1.16 g/cm³ vs. approximately 1.05–1.10 g/cm³ (estimated for the non-hydroxylated analog), boiling point 391°C at 760 mmHg, and refractive index 1.52 . The des-hydroxy analog has a molecular weight of 241.33 g/mol compared to 257.33 g/mol for the 4-OH compound . The presence of the hydroxyl group increases hydrogen bond donor count from 0 to 1 and hydrogen bond acceptor count from 3 to 4, altering both chromatographic retention (increased polarity, reduced Rf in normal-phase TLC) and spectroscopic signatures (characteristic O–H stretch at ~3400 cm⁻¹ in IR, distinct ¹H NMR multiplet for the CH–OH proton) . The 4-OH isomer exhibits a topological polar surface area (tPSA) of approximately 58.8 Ų, compared to approximately 38.8 Ų for the des-hydroxy analog (calculated difference of ~20 Ų), which impacts permeability predictions in CNS drug design [1]. These measurable differences provide orthogonal identity confirmation beyond CAS number verification.

physicochemical characterization quality control building block identity

Sigma-1 Receptor Ligand Scaffold: 1-Oxa-8-azaspiro[4.5]decane Core Delivers Nanomolar Affinity with Tunable Selectivity Over σ2 Receptors

A series of 1-oxa-8-azaspiro[4.5]decane derivatives (compounds 2–8) demonstrated nanomolar affinity for sigma-1 receptors with Ki(σ1) values ranging from 0.47 to 12.1 nM, and moderate selectivity over σ2 receptors with Ki(σ2)/Ki(σ1) ratios of 2–44 [1]. The lead compound 8 achieved the best selectivity profile among the series and was successfully radiolabeled with ¹⁸F for PET imaging, showing high initial brain uptake at 2 min post-injection in mice, with 70–75% reduction in brain-to-blood ratio upon pretreatment with the σ1 antagonist SA4503, confirming σ1-specific binding in vivo [1]. While the specific 4-hydroxy target compound was not directly evaluated in this study, the scaffold-level data establish that the 1-oxa-8-azaspiro[4.5]decane core is compatible with achieving drug-like properties including suitable logD, in vivo metabolic stability, and CNS penetration [REFS-1, REFS-2]. The 4-OH substituent offers a vector for introducing additional functionality (e.g., radiolabeling prosthetic groups, pharmacokinetic modulating moieties) with a distinct spatial orientation compared to the 3-substituted analogs employed in the published series [2].

sigma-1 receptor PET radioligand neurodegenerative disease imaging

Orthogonal Protection Strategy: Boc Group Enables Selective Piperidine Deprotection While Preserving 4-OH Functionality, Differentiating from Unprotected or Differently Protected Analogs

The target compound presents an orthogonal protection architecture: the piperidine nitrogen is protected as a tert-butyl carbamate (Boc), which is selectively cleaved under acidic conditions (TFA/DCM or HCl/dioxane) without affecting the 4-hydroxyl group, while the hydroxyl can be independently functionalized via Mitsunobu reaction, esterification, or oxidation without deprotecting the Boc group . In contrast, the des-Boc analog (1-oxa-8-azaspiro[4.5]decan-4-ol, available as the trifluoroacetate salt, PubChem CID 69147864) [1] lacks nitrogen protection, requiring re-protection before further synthetic manipulation and introducing an additional step with associated yield loss. The fully deprotected or differently protected analogs (e.g., N-benzyl, N-methyl derivatives) found in the M1 muscarinic agonist literature (Tsukamoto et al., 1995) [2] necessitate distinct deprotection conditions and limit downstream synthetic flexibility. The Boc/4-OH orthogonal arrangement in the target compound allows for sequential or simultaneous diversification at both the piperidine nitrogen and the tetrahydrofuran 4-position without protecting group interference .

orthogonal protection solid-phase synthesis late-stage functionalization

Procurement Cost and Availability: 4-OH Isomer Occupies a Distinct Market Position Relative to 3-OH and 2-OH Analogs, Reflecting Differential Synthetic Demand

The 4-hydroxy isomer (CAS 757239-67-1) is commercially available from multiple reputable vendors with documented purity specifications: Bidepharm (97%, catalog BD571482, 100 mg at ¥2878, 250 mg at ¥4804) , Fluorochem (CAS 757239-67-1) , CymitQuimica (Ref. TR-B704930) , and ChemScene (≥98%, Cat. CS-0000742) . In contrast, the 3-hydroxy isomer (CAS 240401-09-6) is available from Aladdin Scientific at $72.90 for 97% purity and from AKSci (98% GC, Cat. Y8395) , indicating a significantly lower market price. This price differential—approximately 5–10× higher for the 4-OH isomer—reflects the distinct synthetic routes required: the 3-OH isomer is accessible via oxidative cyclization of 4-allyl-4-hydroxypiperidine (as demonstrated at multigram scale in WO2010058318A1) [1], whereas the 4-OH isomer requires a different synthetic strategy that yields the hydroxyl group at the more sterically congested position adjacent to the spiro junction . The higher cost of the 4-OH isomer is a direct consequence of its more challenging synthesis, not arbitrary vendor pricing, and procurement decisions should account for this when selecting between regioisomers for library synthesis.

chemical procurement building block sourcing cost-effectiveness analysis

Optimal Deployment Scenarios for Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate Based on Quantitative Differentiation Evidence


CNS Penetrant PET Tracer Development Requiring a 4-Position Exit Vector for σ1 Receptor Targeting

Based on the validated nanomolar σ1 receptor affinity (Ki = 0.47–12.1 nM) of the 1-oxa-8-azaspiro[4.5]decane scaffold [1], this building block is optimally deployed when the pharmacophore model requires a functional group vector originating from the 4-position of the tetrahydrofuran ring—adjacent to the spiro junction—rather than the 2- or 3-position. The 4-OH handle can be converted to a tosylate or mesylate leaving group for ¹⁸F nucleophilic substitution, enabling PET radioligand synthesis with the fluorine atom positioned along a trajectory that may access binding sub-pockets unreachable by the 3-substituted analogs described in Tian et al. (2020) [1]. The orthogonal Boc protection allows for concurrent or sequential introduction of the piperidine N-substituent (e.g., benzyl or arylalkyl groups) without protecting group conflict .

Structure-Guided FAAH Inhibitor Optimization Exploring Alternative Pharmacophore Vectors

While the 3-hydroxy isomer is the established intermediate for 3-aryloxy FAAH inhibitors (WO2010058318A1) [2], the 4-hydroxy compound enables exploration of 4-substituted analogs that may address resistance mutations, improve selectivity over off-target serine hydrolases, or optimize CNS penetration by repositioning the aryl group. The 1-oxa-8-azaspiro[4.5]decane scaffold's superior FAAH potency (kinact/Ki > 1500 M⁻¹s⁻¹) [3] provides confidence that core modifications at the 4-position will not ablate target engagement, while the distinct exit vector may confer selectivity advantages over the 3-substituted clinical candidates. This scenario applies when the 3-substituted series has encountered selectivity or pharmacokinetic limitations in lead optimization [3].

Late-Stage Diversification Libraries for Monoamine Transporter Screening (SERT/NET/DAT Triple Reuptake Inhibitors)

The oxa-azaspiro core has demonstrated utility as a constrained arylpiperidine bioisostere in triple reuptake inhibitor design (Bettati et al., ChemMedChem 2010) [4]. The 4-OH compound serves as a diversification point for generating focused libraries where the hydroxyl is elaborated to esters, carbamates, ethers, or sulfonates, probing the steric and electronic tolerance of the monoamine transporter binding pockets at a position distinct from the N-substituent. The orthogonal Boc group allows for parallel diversification at the piperidine nitrogen using combinatorial chemistry or high-throughput experimentation platforms, maximizing the chemical space explored per gram of building block consumed .

Spirocyclic Fragment Library Construction with Quality-Controlled Identity Verification

For fragment-based drug discovery (FBDD) programs constructing spirocyclic fragment libraries, the 4-OH compound provides a quality-controlled entry with multiple orthogonal identity metrics: matching MW (257.33 g/mol), density (1.16 g/cm³), boiling point (391°C), and refractive index (1.52) against vendor specifications . The compound is supplied with batch-specific QC data (NMR, HPLC, GC) from vendors such as Bidepharm , ensuring that fragment screening hits can be confidently traced to a defined chemical entity. This is especially critical in FBDD where false positives arising from misidentified building blocks can misdirect an entire fragment-to-lead campaign .

Quote Request

Request a Quote for Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.